

Application Note: UV-Vis Spectroscopic Analysis of Ferric Glycinate

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Compound of Interest

Compound Name: *Ferric glycinate*

Cat. No.: *B057148*

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **ferric glycinate**, a common iron supplement. Direct UV-Vis spectrophotometric analysis of the **ferric glycinate** complex is often impractical due to the weak and non-specific absorbance of the complex itself. Therefore, the standard and recommended method involves a colorimetric assay. This protocol details an indirect method wherein the **ferric glycinate** complex is first dissociated, the iron is reduced from the ferric (Fe^{3+}) to the ferrous (Fe^{2+}) state, and then complexed with a chromogenic agent, 1,10-phenanthroline. This forms a stable, intensely colored orange-red complex that can be reliably quantified using UV-Vis spectrophotometry. This method is robust, sensitive, and suitable for determining the total iron content in **ferric glycinate** samples for research, quality control, and drug development purposes. Additionally, a method for characterizing the **ferric glycinate** formation constant using competitive ligand binding is described.

Introduction

Ferric glycinate is an iron-amino acid chelate used in nutritional supplements and for food fortification to treat iron deficiency anemia.[1] It is formed by the coordination of ferric ions (Fe^{3+}) with glycine molecules. The chelated structure enhances iron's stability and bioavailability.[2] Accurate quantification of the iron content in **ferric glycinate** is crucial for ensuring dosage accuracy and product quality.

While UV-Vis spectroscopy is a powerful tool for quantitative analysis, the **ferric glycinate** complex itself does not exhibit a distinct and intense absorption band in the UV-Vis spectrum that would allow for straightforward direct quantification. The absorbance is generally weak and can be subject to interference from other components.

The most reliable and widely adopted approach is an indirect colorimetric method. This involves the chemical conversion of the iron within the sample to a new, highly colored complex with a large molar absorptivity, which significantly enhances the sensitivity and accuracy of the measurement. The most common chromogenic agent for iron is 1,10-phenanthroline, which forms a stable complex with ferrous iron (Fe^{2+}).^[3] This protocol, therefore, focuses on the quantitative determination of total iron in a **ferric glycinate** sample by conversion to the Fe(II)-phenanthroline complex.

Principle of the Method

The quantitative analysis of **ferric glycinate** is performed in three key steps:

- **Dissociation of the Complex:** The **ferric glycinate** complex is dissociated to release the free ferric ions (Fe^{3+}) into solution. This is typically achieved by acidification.
- **Reduction of Ferric Iron:** Since 1,10-phenanthroline forms a stable colored complex with ferrous iron (Fe^{2+}), any Fe^{3+} in the sample must first be reduced. Hydroxylamine hydrochloride is a common and effective reducing agent for this purpose.^[4]
- **Formation of the Colored Complex and Spectrophotometric Measurement:** 1,10-phenanthroline is added to the solution containing the newly formed Fe^{2+} ions. This results in the formation of the tris(1,10-phenanthroline)iron(II) complex, $([\text{Fe}(\text{phen})_3]^{2+})$, which is orange-red in color. The intensity of this color is directly proportional to the iron concentration and is measured by its absorbance at the wavelength of maximum absorption (λ_{max}), which is approximately 510-512 nm.^{[4][5]} The iron concentration in the original sample is then determined by comparing its absorbance to a calibration curve prepared from iron standards of known concentrations.

Experimental Protocols

Protocol 1: Quantitative Determination of Total Iron in Ferric Glycinate using the 1,10-Phenanthroline Method

This protocol describes the steps to determine the total iron content in a sample of **ferric glycinate**.

1. Materials and Reagents

- **Ferric Glycinate** Sample
- Standard Iron Solution (10.0 ppm Fe)
- Hydroxylamine Hydrochloride Solution (5% w/v in deionized water)[4]
- 1,10-Phenanthroline Solution (0.1% w/v in 50% ethanol)
- Sodium Acetate Buffer Solution (1.2 M)[4]
- Hydrochloric Acid (6 M)
- Deionized Water
- Volumetric flasks (25 mL, 50 mL, 100 mL, 250 mL)
- Pipettes
- UV-Vis Spectrophotometer
- Cuvettes (1 cm path length)

2. Preparation of Standard Solutions (Calibration Curve)

- Prepare a series of iron standard solutions with concentrations ranging from 0.5 to 5.0 mg/L (ppm).
- To a set of 25 mL volumetric flasks, pipette 1.00 mL, 2.00 mL, 4.00 mL, and 5.00 mL of the 10.0 ppm standard iron solution.[6]

- Prepare a blank by adding the reagents to a 25 mL volumetric flask without any iron solution.
[6]
- To each flask (including the blank), add 0.25 mL of the 5% hydroxylamine hydrochloride solution.[6]
- Add 2.00 mL of the sodium acetate buffer solution.[6]
- Add 2.00 mL of the 1,10-phenanthroline solution.[6]
- Allow the mixture to stand for at least 10 minutes for full color development.[6]
- Dilute to the mark with deionized water, cap, and mix well.

3. Preparation of the **Ferric Glycinate** Sample Solution

- Accurately weigh an amount of the **ferric glycinate** sample expected to contain a known quantity of iron (e.g., equivalent to 10-15 mg of iron).
- Transfer the sample to a 250 mL volumetric flask.
- Add 25 mL of 6 M HCl and gently heat (do not boil) in a fume hood for approximately 15 minutes to ensure complete dissociation of the complex.[6]
- Cool the solution to room temperature.
- Dilute to the mark with deionized water, cap, and mix thoroughly. This is the stock sample solution.
- Using a micropipette, transfer an appropriate aliquot (e.g., 0.500 mL to 1.00 mL) of the stock sample solution to a 25 mL volumetric flask. The dilution factor should be chosen so that the final concentration falls within the range of the calibration curve.
- Treat this diluted sample solution in the exact same manner as the standards: add 0.25 mL of hydroxylamine hydrochloride, 2.00 mL of sodium acetate, and 2.00 mL of 1,10-phenanthroline.[6]

- Allow 10 minutes for color development, then dilute to the mark with deionized water and mix well.

4. Spectrophotometric Measurement

- Set the UV-Vis spectrophotometer to a wavelength of 510 nm.[\[3\]](#)
- Use the prepared blank solution to zero the absorbance of the instrument.
- Measure the absorbance of each of the prepared standard solutions and the sample solution.
- Record the absorbance values.

5. Data Analysis

- Plot a calibration curve of absorbance versus the concentration of the iron standard solutions.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be ≥ 0.995 for a good linear fit.
- Use the equation of the line to calculate the concentration of iron in the diluted sample solution from its measured absorbance.
- Calculate the original concentration of iron in the **ferric glycinate** sample by accounting for all dilution factors.

Protocol 2: Determination of Ferric Glycinate Formation Constant via Competitive Ligand Binding

This protocol provides a method to determine the formation constant of the Fe(III)-glycine complex using potassium thiocyanate (KSCN) as a competing ligand.[\[7\]](#) The intense red color of the Fe(III)-SCN⁻ complex is used as a spectrophotometric indicator.

1. Materials and Reagents

- Ferric Chloride (FeCl₃) stock solution in 0.2 M HNO₃

- Potassium Thiocyanate (KSCN) stock solution
- Glycine stock solution
- Nitric Acid (0.2 M)
- Volumetric flasks (25 mL)
- UV-Vis Spectrophotometer

2. Experimental Procedure

- **Determine Molar Absorptivity of Fe(III)-SCN⁻:** Prepare a series of standard solutions containing a fixed concentration of KSCN and varying concentrations of Fe(III) in 0.2 M HNO₃. Measure their absorbance at the λ_{max} of the Fe(III)-SCN⁻ complex (approximately 457 nm) to calculate the molar absorption coefficient (ϵ).^[7]
- **Prepare Test Solution:** Prepare a test solution by mixing known volumes of the Fe(III), KSCN, and glycine stock solutions in a 25 mL volumetric flask. Dilute to the mark with 0.2 M HNO₃.^[7]
- **Spectrophotometric Measurement:** Record the UV-Vis spectrum of the test solution from 350 to 600 nm against a blank containing only Fe(III) in 0.2 M HNO₃. Measure the absorbance at the λ_{max} of the Fe(III)-SCN⁻ complex (~457 nm).^[7]
- **Calculation:** The formation constant of the Fe(III)-glycine complex ($K_{\text{Fe-Gly}}$) can be calculated by determining the concentrations of all species at equilibrium. The concentration of the Fe(III)-SCN⁻ complex is determined from its absorbance and molar absorptivity. The concentrations of free Fe³⁺, SCN⁻, and the Fe(III)-glycine complex can then be calculated based on the initial concentrations and the equilibrium concentration of the Fe(III)-SCN⁻ complex.^[7]

Data Presentation

The quantitative data from the indirect analysis method should be summarized for clarity and easy interpretation.

Table 1: Calibration Data for Iron Determination using 1,10-Phenanthroline Method

Standard Concentration (mg/L)	Absorbance at 510 nm (AU)
0.0 (Blank)	0.000
0.5	[Absorbance Value]
1.0	[Absorbance Value]
2.5	[Absorbance Value]
5.0	[Absorbance Value]

Table 2: Spectroscopic and Validation Parameters for the 1,10-Phenanthroline Method

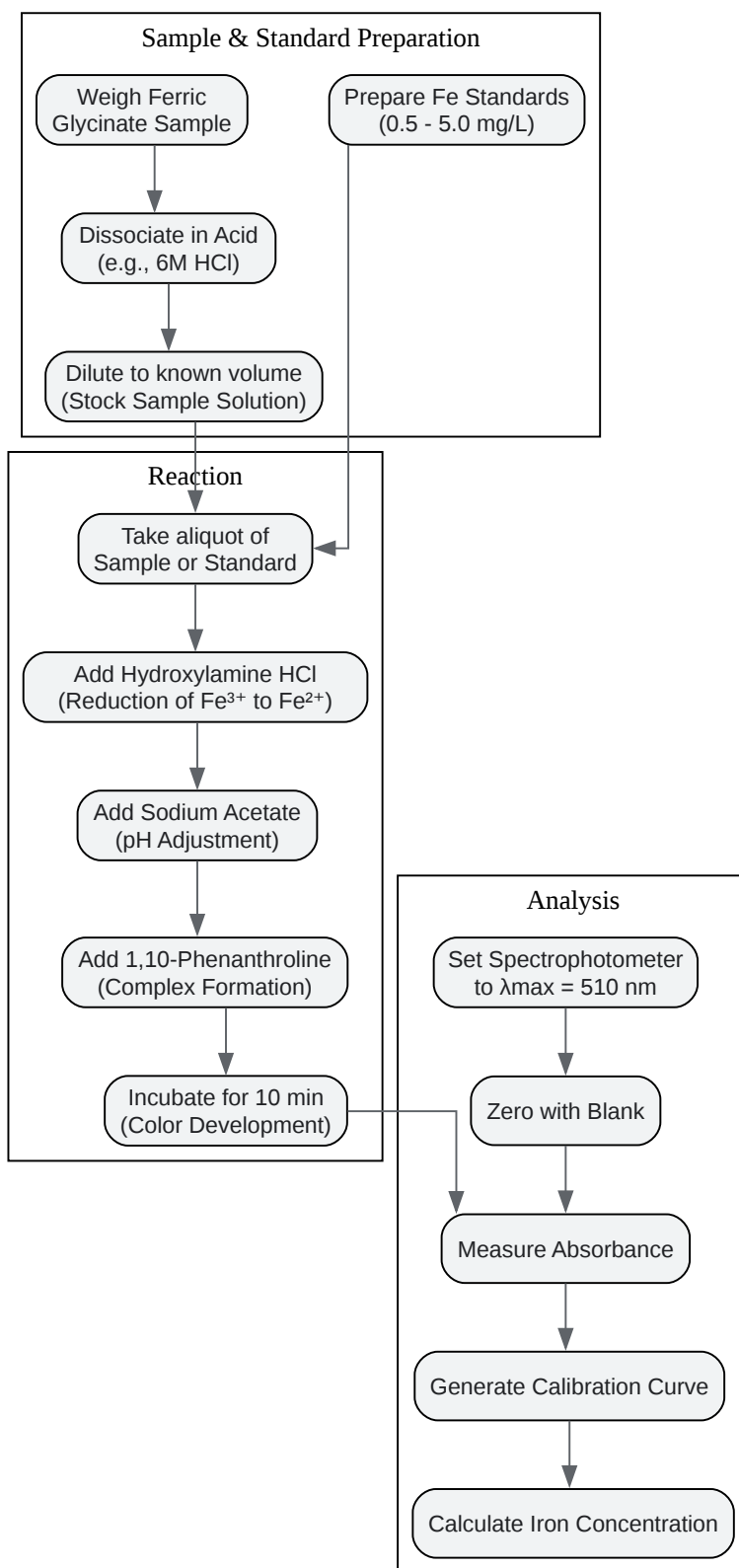
Parameter	Value	Reference
Wavelength of Max. Absorbance (λ_{max})	510 - 512 nm	[4][5]
Linearity Range	0.15 - 9.10 $\mu\text{g/mL}$	[4][8]
Correlation Coefficient (R^2)	> 0.999	[4]
Limit of Detection (LOD)	0.42 $\mu\text{g/mL}$	[5]
Limit of Quantitation (LOQ)	0.60 $\mu\text{g/mL}$	[5]
Molar Absorptivity of $[\text{Fe}(\text{phen})_3]^{2+}$	$\sim 11,000 \text{ L mol}^{-1} \text{ cm}^{-1}$	

Table 3: Parameters for the Competitive Ligand Binding Method

Parameter	Value	Reference
Wavelength of Max. Absorbance (λ_{max}) of $[\text{Fe}(\text{SCN})]^{2+}$	457 nm	[7]
Molar Absorptivity of $[\text{Fe}(\text{SCN})]^{2+}$	$4690 \pm 80 \text{ L mol}^{-1} \text{ cm}^{-1}$	[7]
Formation Constant ($K_{\text{Fe-Gly}}$) of $[\text{Fe}(\text{Gly})]^{2+}$	95.9 L mol^{-1}	[7]

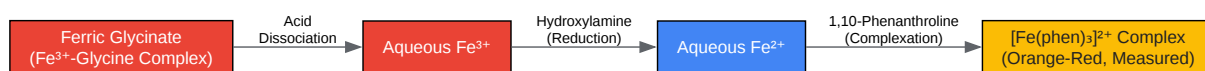
Visualizations

The following diagrams illustrate the experimental workflow and chemical principles involved in the analysis.



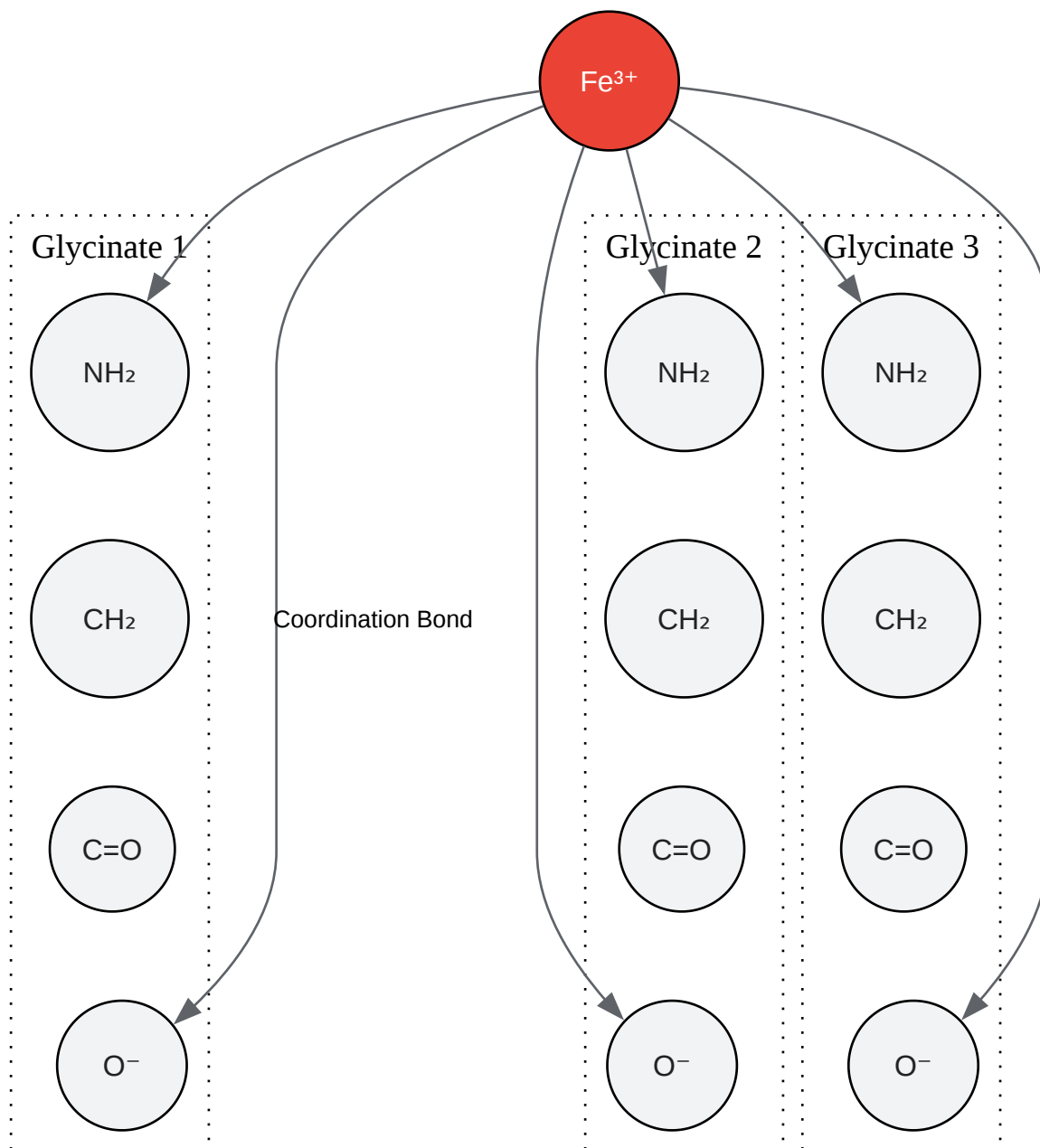
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Figure 1. Experimental workflow for the quantitative analysis of iron in **ferric glycinate**.



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Figure 2. Chemical transformation pathway for the analysis of **ferric glycinate**.



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Figure 3. Simplified representation of the Ferric Trisglycinate complex structure.

Conclusion

The indirect UV-Vis spectrophotometric method using 1,10-phenanthroline is a highly reliable, sensitive, and cost-effective technique for the quantitative determination of total iron in **ferric glycinate** samples. It is the preferred method over direct spectrophotometry due to the formation of a stable and intensely colored complex, which overcomes the limitations of the weak and non-specific absorbance of the **ferric glycinate** complex itself. The protocols provided herein are robust and suitable for routine quality control analysis in industrial and research settings, ensuring the potency and safety of products containing **ferric glycinate**.

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